molecular formula C₂₀H₂₇NO₄ B1156796 Mitiglinide Impurity E

Mitiglinide Impurity E

Cat. No.: B1156796
M. Wt: 345.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mitiglinide Impurity E is a useful research compound. Its molecular formula is C₂₀H₂₇NO₄ and its molecular weight is 345.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Stability

Mitiglinide Impurity E is characterized by its unique structural properties that influence its stability and bioavailability. Research has indicated that certain crystal forms of mitiglinide exhibit improved stability and bioavailability compared to others. For instance, a novel crystal form of mitiglinide calcium has been shown to have a bioavailability of 90.38%, significantly higher than the 58.50% observed for its dihydrate counterpart . This enhanced stability is crucial for pharmaceutical formulations to ensure consistent therapeutic effects.

Pharmacological Applications

1. Glycemic Control

This compound has been studied for its efficacy in controlling glycemic levels in patients with type 2 diabetes. Clinical trials have demonstrated that mitiglinide, including its impurities, can effectively reduce HbA1c levels and improve both fasting and postprandial glucose levels without significantly increasing adverse events compared to placebo treatments .

2. Combination Therapies

Research indicates that mitiglinide can be effectively combined with other antidiabetic agents, such as metformin. A study highlighted that this combination therapy not only improves glycemic control but also enhances patient compliance due to the flexible dosing regimen associated with mitiglinide . The safety profile remains favorable, with a low incidence of hypoglycemia reported.

Case Studies and Clinical Trials

Several studies have focused on the clinical applications of mitiglinide and its impurities:

  • Study on Postprandial Hyperglycemia : A clinical trial assessed the effects of mitiglinide on postprandial hyperglycemia and oxidative stress markers. Results indicated significant improvements in glycemic control and reductions in inflammation markers associated with postprandial spikes .
  • Efficacy in Combination Therapy : Another study evaluated the combination of mitiglinide with metformin in patients who had inadequate glycemic control on metformin alone. The findings revealed that this combination was effective in achieving target HbA1c levels while maintaining a good safety profile .

Impurities and Their Management

The presence of impurities such as this compound in pharmaceutical formulations raises concerns regarding safety and efficacy. Regulatory guidelines recommend strict limits on impurities to ensure patient safety. For instance, acceptable limits for impurities are generally set at less than 0.15% by weight for identified impurities and 0.10% for unidentified ones . The identification and characterization of these impurities are essential for quality control during drug manufacturing processes.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying Mitiglinide Impurity E in pharmaceutical formulations?

  • Methodological Answer : The identification and quantification of this compound require advanced chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is commonly used for initial separation and quantification, especially for impurities present at levels ≥0.1% . For structural elucidation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical to confirm molecular identity and fragmentation patterns . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace-level impurities due to its high sensitivity and specificity .

Q. What validation parameters are essential for ensuring the reliability of analytical methods targeting this compound?

  • Methodological Answer : Method validation must include specificity (to distinguish the impurity from the API and other impurities), accuracy (recovery studies within 80–120%), linearity (R² ≥0.99), and robustness (variations in pH, temperature, or mobile phase). Solution stability studies under stressed conditions (e.g., heat, light) are also required to ensure method reproducibility. Data from multiple sample batches should be collected to establish precision .

Advanced Research Questions

Q. How can researchers address challenges in developing stability-indicating methods for this compound under diverse storage conditions?

  • Methodological Answer : Stability-indicating methods must account for degradation pathways (e.g., hydrolysis, oxidation) by incorporating forced degradation studies. Experimental design should include:

  • Stress Conditions : Acid/alkali hydrolysis (0.1–1M HCl/NaOH), oxidative stress (3% H₂O₂), thermal stress (40–80°C), and photolytic exposure .
  • Data Analysis : Resolution between degradation products and the API should exceed 2.0. Use kinetic modeling to predict impurity growth under long-term storage .
  • Validation : Ensure method specificity for degraded samples and linearity across the expected impurity range (0.05–1.0%) .

Q. What strategies resolve discrepancies in impurity quantification when using different analytical platforms (e.g., HPLC vs. LC-MS/MS)?

  • Methodological Answer : Cross-platform discrepancies often arise from differences in detection limits or matrix effects. To mitigate:

  • Calibration Harmonization : Use certified reference standards for both the API and impurity to calibrate instruments.
  • Matrix Effect Studies : Evaluate ion suppression/enhancement in LC-MS/MS by spiking placebo matrices with known impurity concentrations .
  • Statistical Analysis : Apply Bland-Altman plots or regression analysis to compare results from HPLC and LC-MS/MS, ensuring ≤10% variability .

Q. How can structural ambiguity in this compound be resolved when spectral data conflicts with predicted fragmentation patterns?

  • Methodological Answer : Conflicting spectral data require multi-technique corroboration:

  • HRMS : Confirm molecular formula via exact mass (<5 ppm error).
  • NMR : Assign ¹H/¹³C signals and compare with predicted chemical shifts using computational tools (e.g., ACD/Labs or MestReNova).
  • Isotopic Labeling : Synthesize deuterated analogs to validate fragmentation pathways in MS/MS .

Q. What ethical and procedural safeguards ensure data integrity in impurity profiling studies?

  • Methodological Answer : Implement:

  • Blind Analysis : Conduct analyses without prior knowledge of sample identity to reduce bias.
  • Audit Trails : Document all raw data, instrument parameters, and manual integrations.
  • Attention Checks : Include open-ended questions in lab notebooks to detect procedural anomalies .

Properties

Molecular Formula

C₂₀H₂₇NO₄

Molecular Weight

345.43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.